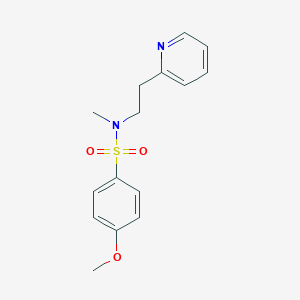
1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine, also known as DMDP, is a chemical compound that has gained significant attention in the scientific research community. DMDP is a piperazine derivative that has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
作用机制
1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the process of learning and memory.
Biochemical and Physiological Effects:
1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine has been shown to increase serotonin levels in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine has also been shown to enhance long-term potentiation, a process that is essential for learning and memory.
实验室实验的优点和局限性
One advantage of using 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine in lab experiments is its ability to cross the blood-brain barrier, allowing for the study of its effects on the central nervous system. However, 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine's potency and selectivity for serotonin receptors may limit its use in certain experiments.
未来方向
There are several potential future directions for 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine research. One area of interest is the development of 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine as a drug delivery system for the treatment of neurological disorders. Another area of interest is the study of 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine's effects on the NMDA receptor and its potential use as a tool for studying the mechanisms of learning and memory. Additionally, further research is needed to fully understand the potential therapeutic uses of 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine in the treatment of depression and anxiety disorders.
合成方法
The synthesis of 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine involves the reaction between 1-(2,3-dimethoxyphenyl) ethanone and 4-(3,4-dimethoxyphenyl) piperazine in the presence of a catalyst. The reaction yields 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine as a white crystalline solid, which can be purified through recrystallization.
科学研究应用
1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine has shown potential in various fields of scientific research. In medicinal chemistry, 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
In pharmacology, 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine has been studied for its potential use as a selective serotonin receptor agonist. 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine has shown promising results in the treatment of depression and anxiety disorders.
In neuroscience, 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine has been studied for its potential use as a tool for studying the mechanisms of learning and memory. 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine has been shown to enhance long-term potentiation, a process that is essential for learning and memory.
属性
产品名称 |
1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine |
|---|---|
分子式 |
C22H26N2O6 |
分子量 |
414.5 g/mol |
IUPAC 名称 |
[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C22H26N2O6/c1-27-17-9-8-15(14-19(17)29-3)21(25)23-10-12-24(13-11-23)22(26)16-6-5-7-18(28-2)20(16)30-4/h5-9,14H,10-13H2,1-4H3 |
InChI 键 |
HDHTVMBKKCXMPV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole](/img/structure/B246858.png)



![N-methyl-N-[2-(2-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B246865.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]ethanesulfonamide](/img/structure/B246868.png)
![4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246870.png)

![1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine](/img/structure/B246872.png)
![1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B246873.png)
![1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B246874.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246877.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246878.png)
![[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B246879.png)